
Strictosidinic acid
Vue d'ensemble
Description
Strictosidinic acid is a monoterpenoid indole alkaloid (MIA) that serves as a critical intermediate in the biosynthesis of camptothecin (CPT), a potent anticancer compound. Structurally, it is a carboxylic acid derivative formed by the condensation of secologanic acid (a seco-iridoid) and tryptamine . Unlike its methyl ester counterpart, strictosidine, this compound lacks a methyl group at the C21 position, which influences its reactivity and role in downstream pathways . It has been isolated from plants such as Camptotheca acuminata, Ophiorrhiza pumila, and Palicourea coriacea .
Méthodes De Préparation
La synthèse de l’omiloxetine implique plusieurs étapes clés :
Formation du cycle pipéridine : La synthèse commence par la formation du cycle pipéridine, qui est un élément crucial de la molécule.
Introduction de groupes fluorophényles :
Formation du groupe benzodioxole : Le groupe benzodioxole est ensuite introduit, ce qui est essentiel pour l’activité du composé en tant qu’ISRS.
Assemblage final : L’étape finale consiste à coupler les intermédiaires formés précédemment pour produire la molécule finale d’omiloxetine.
Les méthodes de production industrielle de l’omiloxetine impliqueraient probablement l’optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que la rentabilité et la possibilité de mise à l’échelle.
Analyse Des Réactions Chimiques
Biosynthetic Formation and Early Reactions
Strictosidinic acid is synthesized via the condensation of tryptamine and secologanin (or its derivatives) through a Pictet-Spengler reaction (Figure 1) . Unlike strictosidine, this compound exists as a mixture of C21 diastereomers (21R and 21S configurations), which arise from variations in glycosylation stereochemistry .
Key Steps:
-
Secologanin Activation : Secologanin undergoes methylation and oxidation to form secologanic acid, a precursor for condensation .
-
Pictet-Spengler Condensation : Catalyzed by strictosidine synthase homologs, tryptamine and secologanic acid condense to form this compound diastereomers .
-
Diastereomerization : The C21 position’s stereochemical flexibility allows this compound to exist as three isomers (isomer 1: 21R, isomer 2: 21S, isomer 3: mixed) .
Mechanistic Highlights:
-
Epoxidation : The secologanin-derived aldehyde undergoes epoxidation at C7-C8, forming strictosamide epoxide .
-
Lactam Formation : Spontaneous or enzyme-assisted cyclization of the epoxide intermediate yields a ketolactam structure .
-
Rearomatization : Final steps involve deprotonation and rearomatization to generate the camptothecin core .
Non-Enzymatic Reactions and Stability
In vitro studies reveal pH-dependent reactivity:
-
Acidic Conditions : Protonation of the indole nitrogen accelerates iminium ion formation, leading to spontaneous cyclization .
-
Alkaline Conditions : Deprotonation stabilizes intermediates but slows rearomatization, favoring diastereomer interconversion .
Isotopic Labeling Insights:
-
Deuterated Tryptamine ([α,α,β,β-d₄]-tryptamine) labels this compound and downstream metabolites, confirming its role as a biosynthetic hub .
-
Labeling patterns indicate C21 stereochemistry governs downstream product distribution .
Enzymatic Selectivity and Kinetic Data
This compound’s reactivity is modulated by cytochrome P450s (CYPs) and dehydrogenases:
-
CYP72A1 : Catalyzes secologanin’s oxidative ring-opening (kₐₜ/Kₘ = 49.5 min⁻¹ mM⁻¹) .
-
Alcohol Dehydrogenases : Facilitate redox steps in ketolactam formation (Table 2) .
Enzyme | Substrate | Kₘ (mM) | kₐₜ (min⁻¹) | kₐₜ/Kₘ (min⁻¹ mM⁻¹) |
---|---|---|---|---|
CYP72A1 (WT) | Loganin | 0.24 | 12.0 | 49.5 |
CYP72A1 (H131F) | Loganin | 0.05 | 7.9 | 149 |
Pharmacological Modifications
This compound derivatives exhibit bioactivity through serotonergic modulation :
-
5-HT Biosynthesis Inhibition : Reduces hippocampal serotonin (5-HT) levels by 63.4% (10 mg/kg, intraperitoneal) .
-
MAO Inhibition : Suppresses monoamine oxidase A (MAO-A) activity, decreasing DOPAC levels by 67.4% .
Structural and Spectroscopic Data
Applications De Recherche Scientifique
Pharmacological Properties
- Anti-inflammatory Activity : Strictosidinic acid has demonstrated anti-inflammatory effects in various studies. For instance, research indicated that intraperitoneal administration of this compound (10 mg/kg) reduced monoamine levels in rats, suggesting its potential role in modulating inflammation and pain responses . Additionally, it has been shown to affect polymorphonuclear leukocyte chemotaxis, further supporting its anti-inflammatory properties .
- Analgesic and Antipyretic Effects : Studies involving animal models have shown that this compound exhibits analgesic and antipyretic activities. Research conducted on mice revealed that this compound could alleviate pain and reduce fever, indicating its potential use in pain management therapies .
- Neurological Implications : The compound's interaction with neurotransmitter systems has been studied extensively. This compound was found to reduce serotonin levels in the hippocampus of rats, which may have implications for treating mood disorders . Furthermore, its inhibition of monoamine oxidase activity suggests a possible application in the treatment of depression .
Biosynthesis and Metabolic Pathways
This compound plays a crucial role as a precursor in the biosynthesis of camptothecin (CPT), a potent anticancer agent. The biosynthetic pathway involves several enzymatic steps where this compound is transformed into various intermediates leading to camptothecin production .
Biosynthetic Pathway Overview
Step | Enzyme | Product |
---|---|---|
1 | Tryptamine + Secologanin | Strictosidine |
2 | Strictosidine synthase | This compound |
3 | Various enzymes | Camptothecin |
This pathway highlights the importance of this compound not only as a bioactive compound but also as a critical intermediate in producing therapeutically relevant alkaloids.
Case Studies and Research Findings
- Camptothecin Production : A study on Camptotheca acuminata demonstrated that this compound is essential for camptothecin biosynthesis. Researchers utilized transcriptomic data to identify genes involved in this pathway, paving the way for enhanced production methods through genetic engineering .
- Comparative Studies : Research comparing Ophiorrhiza pumila and Camptotheca acuminata revealed divergent pathways for camptothecin synthesis, with this compound identified as a common intermediate. This finding underscores the evolutionary significance of this compound in plant metabolic pathways .
- Therapeutic Potential : Investigations into the effects of this compound on central nervous system activity have shown promising results for developing treatments for neurodegenerative diseases and mood disorders due to its modulation of neurotransmitter levels .
Mécanisme D'action
L’omiloxetine exerce ses effets en inhibant sélectivement la recapture de la sérotonine dans le cerveau. Cela conduit à une augmentation des niveaux de sérotonine dans la fente synaptique, ce qui améliore la signalisation de la sérotonine et améliore l’humeur. La principale cible moléculaire de l’omiloxetine est le transporteur de la sérotonine (SERT), qui est responsable de la recapture de la sérotonine de la fente synaptique vers le neurone présynaptique .
Comparaison Avec Des Composés Similaires
Strictosidinic Acid vs. Strictosidine
This compound and strictosidine are stereoisomers differing in the configuration of the glucosidic bond and the presence of a carboxylic acid (this compound) versus a methyl ester (strictosidine) at C21 . Their roles in CPT biosynthesis vary significantly across plant species:
- In Camptotheca acuminata: this compound is the sole intermediate for CPT biosynthesis. This suggests a unique "carboxylic acid pathway" diverging from canonical MIA pathways . Key Enzymes: Bifunctional secologanin synthase (CaSLS) converts loganic acid directly to secologanic acid, bypassing methyl ester intermediates . Isomer Diversity: this compound exists as two diastereomers [(R) and (S) at C21], both detected in C. acuminata .
In Ophiorrhiza pumila:
Both this compound and strictosidine coexist, but feeding experiments with deuterium-labeled intermediates confirmed strictosidine as the exclusive precursor for CPT .- Enzyme Activity: OpLAMT methylates loganic acid to loganin, enabling parallel pathways for methyl esters and carboxylic acids .
- Evolutionary Divergence: Enzymes like OpSTR (strictosidine synthase) cluster phylogenetically with Catharanthus roseus (vinblastine producer), indicating shared ancestry with typical MIA pathways .
- In Nothapodytes nimmoniana: Early studies detected only secologanin , but recent profiling identified both this compound and strictosidine, suggesting species-specific flexibility in precursor utilization .
This compound vs. Hunterioside and Epi-Strictosidinic Acid
- Hunterioside: A diglucoside derivative of this compound isolated from Hunteria zeylanica. Unlike this compound, it carries an additional glucose moiety at the C6' position, altering its solubility and bioactivity .
- Epi-Strictosidinic Acid: A stereoisomer isolated from Palicourea coriacea, differing in the configuration of the C3 position. Its role in alkaloid biosynthesis remains uncharacterized .
Research Findings and Implications
Ecological Adaptation: The absence of methyl esters in C. acuminata may reflect evolutionary pressure to optimize CPT synthesis under environmental stress .
Biotechnological Potential: O. pumila’s dual-pathway system offers a model for engineering CPT production using methyl ester intermediates .
Analytical Challenges: Isomer differentiation (e.g., this compound diastereomers) requires advanced techniques like HPLC-ESI-HRMS .
Activité Biologique
Strictosidinic acid, an alkaloid derived from the Camptotheca acuminata plant, has garnered attention due to its significant biological properties. This article delves into the compound's biological activity, exploring its roles in various biochemical pathways, potential therapeutic effects, and the implications of its structural isomers.
Overview of this compound
This compound is a precursor in the biosynthesis of camptothecin (CPT), a potent anticancer agent. It is synthesized through a complex metabolic pathway involving tryptamine and secologanin. The compound exists in multiple isomeric forms, which can influence its biological activity and pharmacological potential.
Metabolic Pathways
This compound plays a crucial role in the biosynthesis of several important metabolites:
- Camptothecin Pathway : this compound and strictosamide are identified as critical bio-precursors for CPT in C. acuminata. Studies have shown that elicitors such as methyl jasmonate (MeJa) significantly enhance CPT levels by promoting the carbon metabolism and secondary metabolic pathways involved in this compound synthesis .
- Isomer Diversity : The presence of diastereomers of this compound has been documented, with variations in their accumulation across different plant tissues. For instance, the major accumulation sites for this compound were found to be in the shoot apex and young leaves, while mature leaves and roots showed lower levels .
Central Nervous System Effects
Research indicates that this compound exhibits promising effects on the central nervous system (CNS). A study involving rat models demonstrated that administration of this compound resulted in significant alterations in monoamine levels within the striatum, suggesting potential neuropharmacological applications . This finding warrants further investigation into its mechanisms and therapeutic uses.
Anticancer Properties
The role of this compound as a precursor for camptothecin underscores its potential anticancer activity. Camptothecin has been extensively studied for its ability to inhibit DNA topoisomerase I, leading to apoptosis in cancer cells. Thus, enhancing this compound production through biotechnological methods could increase camptothecin yield and efficacy .
Case Studies and Research Findings
- Elicitor-Induced Biosynthesis :
-
Tissue Distribution Analysis :
- In a comprehensive metabolite profiling study, this compound was found to be present in multiple isomeric forms across different tissues of C. acuminata. The study utilized UHPLC/MS techniques to analyze tissue samples, revealing distinct accumulation patterns that could influence pharmacological outcomes .
Data Tables
Study | Finding | Methodology | Implication |
---|---|---|---|
Sadre et al., 2016 | This compound enhances CPT biosynthesis | Elicitor treatment (MeJa) | Potential for increased anticancer drug production |
Pu et al., 2020 | Multiple isomers identified in plant tissues | UHPLC/MS analysis | Variability in biological activity based on isomer type |
Zhang et al., 2021 | CNS effects observed post-administration | Rat model studies | Possible neuropharmacological applications |
Q & A
Basic Research Questions
Q. What is the role of strictosidinic acid in monoterpene indole alkaloid (MIA) biosynthesis in Camptotheca acuminata?
this compound serves as the first MIA intermediate in C. acuminata, formed through the condensation of secologanic acid (derived from the iridoid pathway) and tryptamine. This contrasts with other MIA-producing plants like Catharanthus roseus, which use strictosidine. The pathway involves cytochrome P450 enzymes (e.g., CYP72A565 and CYP72A610) that catalyze hydroxylation and oxidative cleavage of loganic acid derivatives .
Q. How does the biosynthetic pathway of this compound differ between Camptotheca acuminata and Ophiorrhiza pumila?
In C. acuminata, this compound is the sole intermediate for camptothecin (CPT) biosynthesis, with no detectable strictosidine. Conversely, O. pumila utilizes strictosidine as the primary intermediate, as shown by deuterium-labeled feeding experiments and functional gene analyses. This divergence highlights species-specific adaptations in MIA pathways .
Q. What analytical techniques are essential for identifying this compound and its derivatives in plant tissues?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (e.g., LTQ-Orbitrap-MS/MS) is critical for detecting trace intermediates. Nuclear magnetic resonance (NMR) spectroscopy, including 2D techniques (COSY, HMBC), is used to resolve structural isomers and validate compound identity .
Advanced Research Questions
Q. How can researchers address discrepancies in the detection of this compound isomers across studies?
Discrepancies arise from variations in extraction protocols and detection methods. For example, microwave-assisted extraction improves recovery of trace intermediates, while advanced MS/MS configurations (e.g., high-resolution Orbitrap systems) enhance isomer differentiation. Cross-validation with synthetic standards and isotopic labeling is recommended to resolve ambiguities .
Q. What challenges exist in characterizing cytochrome P450 enzymes involved in this compound biosynthesis?
Key challenges include:
- Functional redundancy : CYP72A subfamily enzymes (e.g., CYP72A565) often exhibit bifunctional activity, complicating in vivo characterization.
- Heterologous expression : Many plant P450s require specific redox partners (e.g., cytochrome b5) for activity in heterologous systems like yeast.
- Gene clustering : Physical clustering of biosynthetic genes in C. acuminata scaffolds (e.g., 907 kbp) aids candidate gene identification but requires long-read sequencing for accurate assembly .
Q. What strategies resolve contradictions in intermediate identification across plant species?
- Comparative metabolomics : Profiling intermediates in phylogenetically diverse species (e.g., C. acuminata vs. O. pumila) identifies conserved vs. lineage-specific steps.
- Functional genomics : CRISPR-based knockout of candidate genes (e.g., OpSTR in O. pumila) validates their role in strictosidine/strictosidinic acid flux.
- Isotopic tracing : Deuterium-labeled precursors (e.g., d4-tryptophan) track metabolic flux through competing pathways .
Q. How can researchers elucidate post-strictosidinic acid modifications in CPT biosynthesis?
Unknown steps after this compound involve oxidation/reduction reactions. Approaches include:
- Enzyme mining : Screening C. acuminata cytochrome P450 libraries (343 candidates) via in vitro assays with recombinant proteins.
- Metabolite networking : Correlating transcriptomic data with intermediate abundance across tissues (e.g., leaves vs. roots) to prioritize enzyme candidates .
Q. What methodological advancements are needed to improve this compound pathway elucidation?
- Single-cell metabolomics : Resolve spatial heterogeneity in alkaloid production within plant tissues.
- Machine learning : Predict enzyme-substrate relationships from sequence-structure databases (e.g., P450 engineering platforms).
- Synthetic biology : Reconstitute partial pathways in plant chassis (e.g., Nicotiana benthamiana) to bypass native regulatory constraints .
Q. Data Contradiction Analysis
Q. Why do some studies detect this compound isomers while others report none?
Variations in detection limits and isomer stability under different extraction conditions (e.g., pH, temperature) account for discrepancies. For instance, strictosamide epoxide isomers degrade rapidly during conventional extraction but are stabilized by microwave-assisted methods .
Q. How do conflicting reports on strictosidine vs. This compound as CPT precursors impact pathway engineering?
Species-specific intermediates necessitate tailored metabolic engineering strategies. For example, O. pumila engineers may overexpress strictosidine synthase (OpSTR), while C. acuminata efforts focus on this compound flux .
Q. Tables for Key Methodological Comparisons
Propriétés
IUPAC Name |
(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-6,11-12,15,18-19,21-23,25-32H,1,7-10H2,(H,33,34)/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMIVMFGFIBAGC-IUNANRIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3C4=C(CCN3)C5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)C[C@H]3C4=C(CCN3)C5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315444 | |
Record name | Strictosidinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150148-81-5 | |
Record name | Strictosidinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150148-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Strictosidinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.